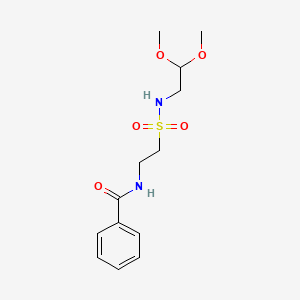

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5S/c1-19-12(20-2)10-15-21(17,18)9-8-14-13(16)11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHWMULMEDDVIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)CCNC(=O)C1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide typically involves the reaction of benzoyl chloride with 2-(2,2-dimethoxyethylamino)ethanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with sulfamoyl chloride to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or benzamide groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or sulfamides.

Scientific Research Applications

Inhibition of Carbonic Anhydrase

One of the notable applications of benzamide derivatives, including those with sulfamoyl groups, is their role as inhibitors of carbonic anhydrases (CAs). A study demonstrated that benzamide-4-sulfonamides effectively inhibit human isoforms of carbonic anhydrase, specifically hCA II and hCA IX, with inhibition constants in the low nanomolar range . This suggests potential applications in treating diseases where CA activity is dysregulated, such as cancer and glaucoma.

Anticancer Activity

The compound has been explored for its anticancer properties. Research indicates that similar sulfonamide derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, certain benzamide derivatives have shown promising results against human colorectal carcinoma cells (HCT116), outperforming standard chemotherapeutic agents like 5-fluorouracil . This highlights the potential of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide as a lead compound for developing new anticancer therapies.

Targeting Ubiquitin Pathways

Recent patents describe the use of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide and related compounds as bifunctional molecules that can recruit proteins to E3 ubiquitin ligases for degradation . This mechanism is particularly relevant in cancer therapy, where the degradation of oncogenic proteins may restore normal cellular function and inhibit tumor growth.

Synthesis and Structural Variations

The synthesis of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide typically involves the reaction of specific sulfonyl chlorides with amines or benzamides under controlled conditions. Variations in the substituents on the benzene ring or modifications to the sulfamoyl group can significantly influence the biological activity of these compounds.

Antimicrobial Properties

In addition to anticancer effects, some derivatives have exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria . The structure-activity relationship studies indicate that modifications to the sulfamoyl group can enhance efficacy against specific bacterial strains.

Clinical Implications

The therapeutic potential of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide extends to clinical settings where targeted therapies are needed. Its ability to modulate protein levels through ubiquitination pathways opens avenues for treating various malignancies and possibly other diseases characterized by protein misregulation.

Mechanism of Action

The mechanism of action of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

4-Methoxy-N-{2-[(2-methoxyethyl)sulfamoyl]ethyl}benzamide ()

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Key Differences: Features an N,O-bidentate directing group instead of a sulfamoyl chain.

LMM5 and LMM11 ()

Antioxidant and Anti-inflammatory Properties

- 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (): Displays exceptional antioxidant activity (IC50 = 2.5 μM against superoxide radicals), surpassing ascorbic acid. The hydroxyl-rich structure contrasts with the sulfamoyl-ethyl chain, highlighting substituent-dependent antioxidant efficacy .

Key Research Insights

- Sulfamoyl vs. Other Directing Groups : Sulfamoyl ethyl chains (as in the target compound) prioritize hydrogen bonding and solubility, whereas N,O-bidentate groups () favor catalytic applications .

- Substituent Impact on Bioactivity : Electron-withdrawing groups (e.g., halogens in ) enhance anticancer activity, while electron-donating groups (e.g., methoxy in ) may improve drug-like properties .

- Therapeutic Potential: Sulfamoyl benzamides remain underexplored compared to imidazole or oxadiazole derivatives, suggesting a gap in structure-activity relationship studies .

Biological Activity

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₄H₁₉N₃O₃S

- Molecular Weight : 307.38 g/mol

The presence of the sulfamoyl group is significant for its biological activity, which is often associated with the modulation of enzyme activities and interactions with biological macromolecules.

Research indicates that compounds similar to N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide can act as inhibitors of various enzymes, particularly ectonucleotidases such as h-NTPDases. These enzymes play critical roles in nucleotide metabolism and are implicated in several pathological conditions including cancer and inflammation .

Biological Activity and Pharmacological Effects

- Ectonucleotidase Inhibition :

-

Cell Viability Studies :

- In vitro studies have demonstrated that derivatives of benzamide compounds exhibit protective effects on pancreatic β-cells under endoplasmic reticulum (ER) stress. For instance, compounds with similar scaffolds have shown significant improvements in cell viability, indicating a potential role in diabetes management .

-

Structure-Activity Relationship (SAR) :

- A series of sulfamoyl-benzamide derivatives have been synthesized and evaluated for their biological activities. The modifications in the sulfonamide and benzamide moieties significantly affect their potency against h-NTPDases, suggesting that careful structural modifications can enhance therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of sulfamoyl-benzamide derivatives:

- Study 1 : A study conducted on various benzamide derivatives demonstrated that certain modifications led to increased inhibition of h-NTPDase1 with IC50 values as low as 0.72 ± 0.11 μM .

- Study 2 : Another investigation into the β-cell protective properties revealed that specific analogs could rescue INS-1 cells from ER stress-induced apoptosis at concentrations as low as 0.1 μM, showcasing their potential for diabetes therapy .

Data Tables

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide | Structure | 0.72 ± 0.11 | Ectonucleotidase inhibition |

| Analog WO5m | Structure | 0.1 ± 0.01 | β-cell protection against ER stress |

Q & A

Q. What are the recommended synthetic routes for N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with sulfamoylation of 2,2-dimethoxyethylamine followed by coupling with a benzamide derivative. Key steps include:

- Sulfamoylation : React 2,2-dimethoxyethylamine with sulfamoyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form the intermediate sulfamoyl ethylamine .

- Amide Coupling : Use a coupling reagent such as DIPEA (N,N-diisopropylethylamine) in dichloromethane to link the sulfamoyl ethylamine to benzoyl chloride derivatives .

- Optimization : Adjust solvent polarity (e.g., chloroform vs. dichloromethane), temperature (4°C to room temperature), and stoichiometry to improve yield. Monitor intermediates via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .

- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., characteristic peaks for dimethoxyethyl and sulfonamide groups) and high-resolution mass spectrometry (HRMS) .

- X-ray Crystallography : If crystalline, resolve the 3D structure to verify stereochemistry and hydrogen-bonding patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial Testing : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microdilution assays (MIC ≤ 50 µg/mL suggests activity) .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity (IC₅₀ > 100 µM preferred for therapeutic potential) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Substituent Variation : Modify the benzamide ring with electron-withdrawing (e.g., nitro, trifluoromethyl) or donating (e.g., methoxy) groups to enhance binding to biological targets .

- Backbone Adjustments : Replace the dimethoxyethyl group with alternative alkoxy or alkylamine moieties to assess steric and electronic effects .

- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) against proposed targets (e.g., Trypanosoma brucei enzymes) to prioritize synthetic targets .

Q. What analytical methods resolve contradictions in reported biological activity data?

- Dose-Response Curves : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Metabolic Stability : Assess compound stability in liver microsomes to identify rapid degradation as a source of false negatives .

- Target Validation : Use CRISPR knockout models or competitive binding assays to confirm mechanism-of-action specificity .

Q. How can the compound’s pharmacokinetic profile be enhanced for in vivo studies?

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated amines) to improve solubility and oral bioavailability .

- Nanocarrier Encapsulation : Use liposomal formulations to enhance blood-brain barrier penetration if targeting CNS pathogens .

- Pharmacokinetic Screening : Conduct LC-MS/MS plasma analysis in rodent models to calculate AUC, t₁/₂, and clearance rates .

Q. What strategies mitigate toxicity observed in early-stage trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.